![molecular formula C12H11BrClF3O B2452427 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one CAS No. 1281742-38-8](/img/structure/B2452427.png)
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one
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Overview
Description
“2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” is a chemical compound with the CAS Number: 1281742-38-8 . Its IUPAC name is 2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]-3-pentanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 343.57 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The compound “2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” could potentially be used as a precursor or intermediate in the synthesis of these compounds. TFMP derivatives are primarily used in crop protection from pests .
Active Ingredient in Agrochemicals
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The compound “2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” could potentially be used in the synthesis of these agrochemicals.
Active Ingredient in Pharmaceuticals
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
α-Bromination Reaction in Organic Chemistry
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The compound “2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” could potentially be used in this reaction.
Intermediate in Organic Synthesis
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . The compound “2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” could potentially be used as an intermediate in these syntheses.
Mechanism of Action
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions . The nitrogen atoms of hydrazine, for example, can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone .
Biochemical Pathways
Similar compounds have been known to participate in free radical reactions and nucleophilic substitutions .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions could lead to the formation of new compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one .
properties
IUPAC Name |
2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRHPJUTGVIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one |
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